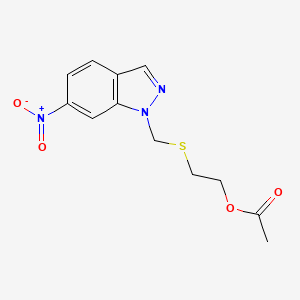
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 6-position and a thioether linkage makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate typically involves multiple steps:
Formation of 6-Nitro-1H-indazole: This can be achieved through nitration of indazole using a nitrating agent such as nitric acid.
Alkylation: The nitro-indazole is then alkylated with a suitable alkyl halide to introduce the methyl group.
Thioether Formation: The alkylated product is reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetylation: Finally, the thioether is acetylated using acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetate group can be hydrolyzed to a hydroxyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydroxide, water.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Hydroxyl derivative.
Aplicaciones Científicas De Investigación
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the thioether linkage could facilitate binding to certain proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
6-Nitro-1H-indazole: Lacks the thioether and acetate groups.
1-Methyl-6-nitro-1H-indazole: Contains a methyl group instead of the thioether linkage.
2-(Methylthio)ethyl acetate: Lacks the indazole ring and nitro group.
Uniqueness
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is unique due to the combination of the indazole ring, nitro group, thioether linkage, and acetate group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C12H13N3O4S |
|---|---|
Peso molecular |
295.32 g/mol |
Nombre IUPAC |
2-[(6-nitroindazol-1-yl)methylsulfanyl]ethyl acetate |
InChI |
InChI=1S/C12H13N3O4S/c1-9(16)19-4-5-20-8-14-12-6-11(15(17)18)3-2-10(12)7-13-14/h2-3,6-7H,4-5,8H2,1H3 |
Clave InChI |
MMXBGZQLDOZSQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCSCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



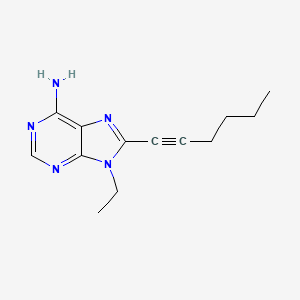
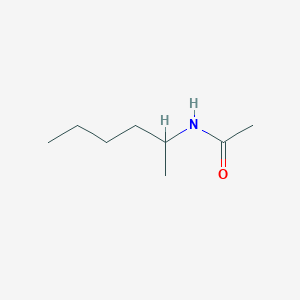
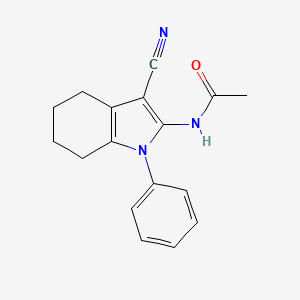
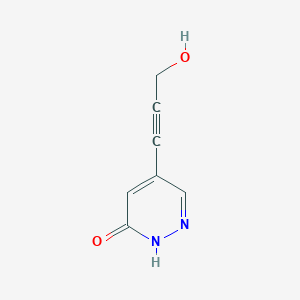
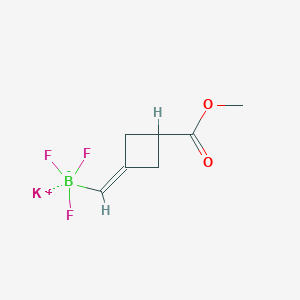
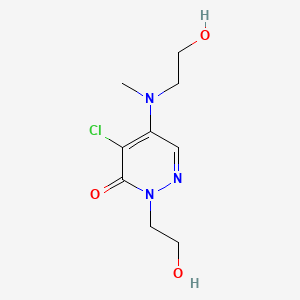
![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
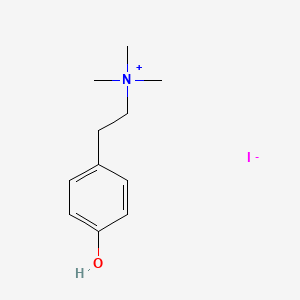
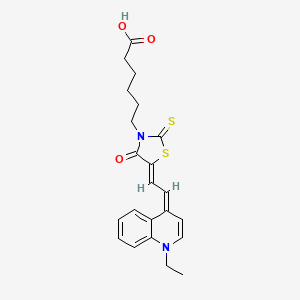
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)



